molecular formula C9H10OS B1386873 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde CAS No. 851634-60-1

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde

Cat. No.: B1386873
CAS No.: 851634-60-1
M. Wt: 166.24 g/mol
InChI Key: RZLUUVQVCSPXKF-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde: is an organic compound with the molecular formula C9H10OS and a molecular weight of 166.2 g/mol . This compound is characterized by a benzothiophene core structure, which is a bicyclic system consisting of a benzene ring fused to a thiophene ring. The presence of an aldehyde group at the 3-position of the thiophene ring makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Mechanism of Action

Target of Action

Related compounds have been identified as potent inhibitors of jnk3, with essentially equal potency against jnk2 . These kinases play a crucial role in cellular signaling pathways, particularly in response to stress signals.

Mode of Action

Based on its structural similarity to other inhibitors of jnk3, it may interact with these kinases and inhibit their activity . This inhibition could alter the phosphorylation state of downstream targets, leading to changes in cellular responses to stress signals.

Biochemical Pathways

The biochemical pathways affected by 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde are likely related to the JNK signaling pathway, given the compound’s potential inhibitory effects on JNK3 . The JNK pathway is involved in a variety of cellular processes, including inflammation, apoptosis, and cell differentiation. By inhibiting JNK3, the compound could potentially disrupt these processes.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. If the compound acts as an inhibitor of JNK3, it could potentially modulate cellular responses to stress signals, possibly influencing processes such as inflammation and apoptosis .

Biochemical Analysis

Biochemical Properties

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to form complexes with copper (II) ions, which can affect the activity of metalloenzymes . Additionally, it may interact with proteins involved in cellular signaling pathways, altering their conformation and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the viability of certain cell lines, potentially through the induction of oxidative stress or the modulation of apoptotic pathways . These effects highlight the compound’s potential as a tool for studying cellular responses to chemical stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant changes in cellular and tissue function . Toxic or adverse effects, such as oxidative stress or tissue damage, may be observed at high doses, highlighting the importance of dose optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can interact with cellular macromolecules . These interactions can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at target sites . The compound’s distribution can affect its efficacy and toxicity, as well as its potential for off-target effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLUUVQVCSPXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401216587
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851634-60-1
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851634-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4,5,6,7-tetrahydro-1-benzothien-3-ylmethanol (Step 1, 320 mg, 1.9 mmol) in dichloromethane (10 mL) was added to a stirred solution of 1,1,1-tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3-(1H)-one (0.92 g, 2.1 mmol) in dichloromethane (10 mL) under nitrogen and stirred at room temperature for 20 minutes. Diethyl ether (50 mL) and 1N sodium hydroxide solution (25 mL) were added and the mixture stirred vigorously for 15 minutes. The organic layer was washed with sodium hydroxide, water and brine, dried over MgSO4 and evaporated in vacuo to give 4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde (280 mg, 88%). 1H NMR (360 MHz, CDCl3) δ 9.88 (1H, s), 7.85 (1H, s), 2.92–2.88 (2H, m), 2.76 (2H, t, J=6.0 Hz), 1.88–1.76 (4H, m).
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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